2-Ethoxybutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDUDAQHYNEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxybutanamide and Its Structural Analogs
Classical Approaches to Amide Formation with Alkoxy Chains
Traditional methods for synthesizing amides, including those with alkoxy substituents, primarily involve the formation of an amide bond between a carboxylic acid derivative and an amine. These approaches are well-established and widely used in organic synthesis.
Condensation Reactions and Variations
Direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to equilibrium mixtures. To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating the reaction under milder conditions.
Common carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. chemistrysteps.comnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, with the carbodiimide being converted to a urea byproduct. chemistrysteps.com For the synthesis of 2-ethoxybutanamide, this would involve the reaction of 2-ethoxybutanoic acid with an amine source, such as ammonia, in the presence of a coupling agent. Additives like 1-hydroxybenzotriazole (HOBt) can be included to minimize side reactions and reduce the risk of racemization if the alpha-carbon is a stereocenter. nih.gov
Table 1: Exemplary Condensation Reactions for Amide Synthesis Using Coupling Reagents This table presents data for analogous amide coupling reactions, illustrating typical conditions and yields.
| Carboxylic Acid | Amine | Coupling System | Solvent | Yield (%) | Reference |
| Boc-Valine | Aniline Derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile | 93 | nih.gov |
| 2-(6-methoxynaphthalene-2-yl)propionic acid | Aniline Derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile | 57 | nih.gov |
| Benzoic Acid | Benzylamine | Boric Acid (10 mol%) | Toluene | 89 | sciepub.com |
Nucleophilic Acyl Substitution Strategies
A highly effective and common strategy for amide synthesis is the nucleophilic acyl substitution of a more reactive carboxylic acid derivative, typically an acyl chloride. This approach involves a two-step process: first, the conversion of the carboxylic acid (e.g., 2-ethoxybutanoic acid) into its corresponding acyl chloride, followed by the reaction of the acyl chloride with an amine.
The activation of the carboxylic acid is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. simply.science The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid. In the second step, the acyl chloride reacts readily with an amine, such as ammonia or a primary amine, in an addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of the amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen to yield the final amide product. chemguide.co.ukdocbrown.info This method is generally high-yielding and proceeds under mild conditions. chemguide.co.uk
Table 2: Nucleophilic Acyl Substitution for Amide Synthesis This table provides illustrative examples of amide formation from acyl chlorides.
| Acyl Chloride | Amine | Base/Conditions | Product | Reference |
| Ethanoyl chloride | Concentrated Ammonia | Excess NH₃ | Ethanamide | docbrown.info |
| Ethanoyl chloride | Ethylamine | Excess EtNH₂ | N-ethylethanamide | chemguide.co.uk |
| Aroyl chlorides | LiN(SiMe₃)₂ | Room Temperature | Primary Benzamides | sciepub.com |
Advanced Synthetic Pathways for Stereoselective Formation
For many applications, particularly in the pharmaceutical and agrochemical industries, it is crucial to control the stereochemistry of the final product. Advanced synthetic methods have been developed to achieve the stereoselective formation of this compound and its analogs, focusing on establishing the desired configuration at the chiral alpha-carbon.
Asymmetric Synthesis and Enantiomeric Control
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One powerful strategy involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
For the synthesis of enantiopure this compound, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, can be attached to a precursor molecule. wikipedia.orgnih.govsigmaaldrich.com For instance, an achiral carboxylic acid can be converted into an amide with a chiral auxiliary like pseudoephedrine. wikipedia.org The chiral environment provided by the auxiliary then directs the diastereoselective alkylation or other modification at the alpha-position. Subsequent cleavage of the auxiliary yields the enantiomerically enriched alpha-substituted carboxylic acid, which can then be converted to the desired amide. wikipedia.orgharvard.edu
Table 3: Diastereoselective Alkylation using a Pseudoephenamine Chiral Auxiliary Data from alkylation reactions of amides derived from pseudoephenamine, a structural analog of pseudoephedrine.
| Amide Substrate | Alkyl Halide | Diastereomeric Ratio (crude) | Yield (%) | Reference |
| Pseudoephenamine propionamide | Benzyl bromide | 98:2 | 99 | harvard.edu |
| Pseudoephenamine isovaleramide | Methyl iodide | ≥99:1 | 99 | harvard.edu |
| Pseudoephenamine phenylacetamide | Ethyl iodide | ≥99:1 | 96 | harvard.edu |
Catalytic Transformations for Enantiopure this compound Precursors
Catalytic methods offer an efficient and atom-economical approach to asymmetric synthesis. Both metal-based and biological catalysts can be employed to generate enantiopure precursors for this compound.
Biocatalysis: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For instance, a lipase could be used for the enantioselective amidation of a racemic ester of 2-ethoxybutanoic acid, producing an enantiomerically enriched amide and leaving behind the unreacted ester of the opposite configuration. nih.gov Lipases such as Candida antarctica lipase B (CALB) have been shown to be effective catalysts for the amidation of various carboxylic acids. nih.govfrontiersin.org
Metal-Catalyzed Reactions: Transition metal catalysts in combination with chiral ligands can facilitate a wide range of asymmetric transformations. For the synthesis of precursors to this compound, methods such as the asymmetric alkylation of α-keto acids can be employed. nih.gov Furthermore, scandium-catalyzed oxidative reactions between ynamides and alcohols have been shown to produce α-alkoxy amides with high yields, offering a potential route to these structures. nih.gov
Table 4: Catalytic Approaches to Chiral α-Alkoxy/Hydroxy Precursors This table showcases examples of catalytic methods for generating chiral precursors relevant to this compound synthesis.
| Substrate | Catalyst/Enzyme | Reaction Type | Product | Enantiomeric/Diastereomeric Excess | Yield (%) | Reference |
| Racemic α-bromoester | Candida antarctica lipase (CAL) | Aminolysis with benzylamine | (R)-α-bromoamide | Not specified | 45 | nih.gov |
| Phenylglyoxylic acid | SgvMVAV (engineered methyltransferase) | Asymmetric α-methylation | (R)-2-keto-2-phenylpropanoic acid | >99% ee | Not specified | nih.gov |
| Ynamide | Sc(OTf)₃ | Oxidative reaction with benzyl alcohol | α-benzyloxy amide | N/A | 98 | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to amide synthesis aims to reduce the environmental impact of these important transformations. Key areas of focus include the use of greener solvents, the development of catalytic methods to improve atom economy, and the use of solvent-free reaction conditions.
The replacement of hazardous solvents commonly used in amide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with more environmentally benign alternatives is a significant goal. chemistryviews.org Research has explored the use of bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) for amide coupling reactions. chemistryviews.org
Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste generation. Boric acid, for example, has been used as a simple and environmentally friendly catalyst for the direct amidation of carboxylic acids. sciepub.com Solvent-free methods, where the reaction is carried out by heating a mixture of the neat reactants, represent an ideal green chemistry approach by eliminating the need for any solvent. researchgate.net Microwave-assisted synthesis, often under solvent-free conditions, can also contribute to greener processes by significantly reducing reaction times and energy consumption. mdpi.com
Solvent-Free and Aqueous Medium Reactions
Traditional amide synthesis often relies on volatile and hazardous organic solvents. To mitigate environmental impact, significant research has been directed towards developing syntheses in greener media, such as water, or in the complete absence of a solvent. researchgate.netscispace.comrsc.org
Solvent-Free Approaches: Mechanochemistry, which uses mechanical force (e.g., grinding or ball milling) to induce chemical reactions, has emerged as a powerful solvent-free technique for amide synthesis. nih.gov This method is applicable to the formation of primary amides from a variety of esters, including aliphatic variants structurally similar to ethyl 2-ethoxybutanoate. In a representative mechanochemical process, the corresponding ester is milled with an ammonia source, such as calcium nitride (Ca₃N₂), often with a catalyst like indium(III) chloride, to yield the primary amide. nih.gov These reactions are notable for their significantly reduced reaction times and high reagent concentrations, which can lead to accelerated transformations. nih.gov
Another solvent-free approach involves the direct heating of a carboxylic acid with an ammonia source, like urea, in the presence of a catalyst such as boric acid. researchgate.netscispace.com This method involves simply triturating (grinding) the reactants together and then heating the mixture to produce the amide in good yield. researchgate.netscispace.com
Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Recently, methods have been developed for the direct amidation of unactivated esters with amines using only water as the solvent, completely avoiding the need for any catalyst or additives. rsc.org This process typically involves heating a mixture of the ester and amine in water. rsc.org For the synthesis of this compound, this would involve the reaction of a suitable ester, like phenyl 2-ethoxybutanoate, with an amine in water at elevated temperatures. rsc.org While the direct aminolysis of less reactive alkyl esters like ethyl 2-ethoxybutanoate can be challenging, the use of more activated esters can make this a viable and sustainable route. rsc.org
The following table summarizes representative conditions for these green chemistry approaches.
| Method | Reactants | Conditions | Key Advantages |
| Mechanochemical Synthesis | Aliphatic Ester, Calcium Nitride, Ethanol, InCl₃ | Ball milling, 30 Hz, 90 min | Solvent-free, rapid reaction, mild temperature nih.gov |
| Direct Heating | Carboxylic Acid, Urea, Boric Acid | Trituration followed by direct heating | Solvent-free, simple procedure, readily available reagents researchgate.netscispace.com |
| Aqueous Amidation | Phenyl Ester, Amine, Water | Heating in water at 110 °C | Metal-free, additive-free, uses a green solvent rsc.org |
Sustainable Catalysis for Amidation
The move towards sustainable synthesis has driven the development of catalytic systems that are environmentally benign, efficient, and reusable. These catalysts often replace traditional stoichiometric coupling reagents, which generate significant waste.
Biocatalysis: Enzymes, particularly lipases, have proven to be effective biocatalysts for amide bond formation under mild conditions. rsc.orgacs.org Lipases can catalyze the aminolysis of esters to form amides. For instance, an intracellular lipase from Streptomyces parvulus (SpL) has demonstrated high activity for the aminolysis of various esters, including aliphatic ones, in systems with low water content. acs.org This biocatalytic approach could be applied to the reaction of ethyl 2-ethoxybutanoate with an ammonia source. Furthermore, some lipases, such as Candida antarctica lipase B (CAL-B), can facilitate the direct amidation of carboxylic acids. rsc.org The enzyme can activate the carboxylic acid by forming an ester intermediate in situ with an alcohol solvent, which then undergoes aminolysis. rsc.org
Non-Metallic Catalysis: Simple and inexpensive catalysts like boric acid are effective for promoting the direct condensation of carboxylic acids and amines (or urea as an ammonia source), often under solvent-free conditions. researchgate.netscispace.com The reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate that acts as the acylating agent. researchgate.net This method is attractive for its operational simplicity and the environmentally friendly nature of the catalyst. scispace.com
Metal-Based Catalysis: While the goal is often to avoid heavy metals, certain earth-abundant and low-toxicity metal catalysts offer sustainable options. For example, simple lanthanide complexes can efficiently catalyze the amidation of esters with amines under mild conditions. researchgate.net Heterogeneous catalysts, such as amorphous zirconia, are also being explored for the amidation of unactivated esters under continuous-flow conditions, which allows for easy separation and recycling of the catalyst. mdpi.com
The table below outlines examples of sustainable catalytic systems for amidation.
| Catalyst Type | Example Catalyst | Applicable Reaction | Key Features |
| Biocatalyst | Candida antarctica lipase B (CAL-B) | Direct amidation of carboxylic acids | Green catalyst, mild conditions, high selectivity rsc.org |
| Non-Metallic | Boric Acid | Direct amidation of carboxylic acids with urea | Inexpensive, environmentally friendly, solvent-free option researchgate.netscispace.com |
| Homogeneous Metal | Lanthanide Tris(amide) Complexes | Amidation of esters with amines | High efficiency for less nucleophilic amines researchgate.net |
| Heterogeneous Metal | Amorphous Zirconia | Amidation of esters under continuous flow | Catalyst is recyclable, suitable for continuous processes mdpi.com |
Elucidation of Reaction Mechanisms and Kinetics Involving 2 Ethoxybutanamide
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) Applications for Mechanistic Insights
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the geometries of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies associated with chemical transformations.
For a molecule like 2-ethoxybutanamide, DFT could theoretically be used to explore various reaction mechanisms, such as hydrolysis, thermal decomposition, or reactions with other chemical species. Such studies would typically involve:
Geometry Optimization: Determining the lowest-energy three-dimensional structures of all species involved in the reaction.
Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties like Gibbs free energy.
Despite the potential for these applications, no specific DFT studies detailing the mechanistic insights into the reactions of this compound have been found in the public domain. Research on other amides has shown that DFT can elucidate the role of catalysts, solvent effects, and substituent effects on reaction pathways and kinetics. For instance, studies on the hydrolysis of simple amides have used DFT to map out the energy profiles of acid- and base-catalyzed mechanisms, providing a level of detail that is often inaccessible through experimental means alone. Without dedicated research on this compound, any discussion of its reaction mechanisms from a DFT perspective would be purely speculative.
Molecular Dynamics Simulations of Reaction Processes
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a time-resolved view of molecular behavior, offering insights into the dynamic aspects of chemical reactions that complement the static picture provided by methods like DFT.
In the context of this compound, MD simulations could be utilized to:
Simulate Solvation Effects: Investigate the arrangement and dynamics of solvent molecules around this compound and how this influences its reactivity.
Explore Conformational Dynamics: Analyze the different shapes the molecule can adopt and how these conformations might affect its ability to react.
Model Reaction Dynamics: In conjunction with quantum mechanical methods (QM/MM simulations), trace the trajectory of a reaction as it occurs, providing a dynamic picture of bond-breaking and bond-forming events.
As with DFT, the scientific literature lacks specific MD simulation studies focused on the reaction processes of this compound. General MD studies on related systems have been instrumental in understanding phenomena such as protein-ligand binding, the diffusion of molecules in solution, and the structural organization of complex chemical systems. However, without specific simulations performed on this compound, it is not possible to provide detailed, scientifically accurate information about its dynamic behavior during chemical reactions.
Theoretical and Computational Chemistry Studies of 2 Ethoxybutanamide
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.
Conformational Analysis and Isomerism
A thorough conformational analysis of 2-Ethoxybutanamide would be the first step in its theoretical characterization. This involves identifying all possible spatial arrangements of the atoms, known as conformers, that result from rotation around its single bonds. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation.
Such an analysis would likely focus on the rotation around the C-O and C-C bonds of the ethoxy group and the C-C bond of the butanamide backbone. The resulting potential energy surface would reveal the energy barriers between different conformers and the population of each conformer at a given temperature. Isomeric forms, if any, would also be identified and their relative stabilities assessed.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.20 |
| Gauche 2 | -60° | 1.20 |
| Eclipsed 1 | 0° | 5.00 |
| Eclipsed 2 | 120° | 4.50 |
Note: This table is illustrative and not based on actual experimental or computational data.
Charge Distribution and Electrostatic Potential
Understanding the distribution of electrons within the this compound molecule is crucial for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate the partial atomic charges on each atom. This would reveal the electron-rich and electron-deficient regions of the molecule.
The molecular electrostatic potential (MEP) would also be calculated and visualized. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of the molecule. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. The spatial distribution of the HOMO and LUMO would also be analyzed to identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.50 |
| LUMO | 2.30 |
| HOMO-LUMO Gap | 11.80 |
Note: This table is illustrative and not based on actual experimental or computational data.
Computational Approaches to Reactivity Prediction
Building upon the quantum chemical analysis of the molecule's structure and electronic properties, computational methods can be used to predict its chemical reactivity in a more quantitative manner.
Nucleophilicity and Electrophilicity Indices
Various reactivity indices, derived from the principles of conceptual density functional theory (DFT), can be calculated to quantify the nucleophilic and electrophilic character of this compound. These indices include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the system.
Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.
Nucleophilicity Index (N): A global index that quantifies the nucleophilic power of a molecule.
These indices would allow for a comparison of the reactivity of this compound with other known chemical species.
Prediction of Reaction Sites and Selectivity
To predict the specific sites within the this compound molecule that are most likely to react, local reactivity descriptors would be calculated. These include:
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. They can be used to identify the most electrophilic and nucleophilic sites.
Local Softness (s(r)): Related to the Fukui function and hardness, local softness also helps in identifying reactive sites.
By analyzing these local descriptors, it would be possible to predict the regioselectivity of various reactions involving this compound, such as its behavior in the presence of different nucleophiles or electrophiles.
Development of Computational Models for Amide Systems
The study of amide systems, such as this compound, through computational models has become an indispensable tool in modern chemistry. These models allow for the prediction and understanding of molecular properties and behaviors at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. The development of accurate and efficient computational models is crucial for applications ranging from drug design to materials science. schrodinger.com In the context of this compound, computational models can elucidate its conformational landscape, electronic properties, and potential interactions with other molecules.
A significant area of computational chemistry is the development of force fields, which are sets of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. ethz.ch For novel or less-studied classes of molecules like ethoxyamides, which include this compound, the development of specific and accurate force fields is a critical first step for reliable molecular mechanics and molecular dynamics simulations. nih.gov
The process begins with defining the atom types, bond lengths, bond angles, and dihedral angles. For this compound, this would involve parameters for the ethyl group, the ether linkage, and the butanamide backbone. The parameters for the amide group itself are generally well-established in standard force fields like AMBER, CHARMM, and OPLS, but the interplay between the ethoxy group and the amide functionality may require refinement. nih.gov
The development of these parameters often relies on quantum mechanical calculations, such as ab initio or density functional theory (DFT) methods, to determine the energies of various conformations of the molecule. frontiersin.org For instance, the rotational barrier around the C-O bond of the ethoxy group and its influence on the amide's conformation would be a key area of investigation.
Validation of a new force field is a rigorous process that involves comparing the results of simulations to experimental data. For this compound, this could involve comparing calculated properties such as density, heat of vaporization, and conformational preferences (as determined by NMR spectroscopy) with their experimentally measured values. The goal is to ensure the force field can accurately reproduce the physical properties of the molecule.
A hypothetical set of newly developed dihedral parameters for the ethoxy group in this compound might look like the following:
| Dihedral Angle | Atom Types | Force Constant (kcal/mol) | Phase Shift (degrees) | Periodicity |
|---|---|---|---|---|
| C-C-O-C | sp3-sp3-sp3-sp3 | 1.25 | 0 | 3 |
| C-O-C-H | sp3-sp3-sp3-h | 0.18 | 180 | 3 |
This table is illustrative and represents the type of parameters that would be developed for a new force field for ethoxyamides.
In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide range of chemical properties, complementing traditional simulation methods. pku.edu.cn For amide systems, ML models can be trained on large datasets of molecules to predict properties such as solubility, melting point, and even reactivity, with a high degree of accuracy. mdpi.comnih.gov
The application of machine learning to predict the properties of this compound would involve several steps. First, a dataset of amides with known properties would be compiled. Each molecule in the dataset would then be represented by a set of numerical descriptors. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, and electronic properties. For this compound, descriptors could include the number of rotatable bonds, topological polar surface area, and calculated logP.
Once the dataset and descriptors are prepared, a machine learning algorithm, such as a random forest or a neural network, is trained to learn the relationship between the molecular descriptors and the property of interest. mdpi.com The performance of the trained model is then evaluated on a separate test set of molecules to ensure its predictive accuracy.
For a class of related amides, a machine learning model could be developed to predict a key property like aqueous solubility. The predictive performance of such a model is often assessed using metrics like the coefficient of determination (R²) and the root mean square error (RMSE).
Below is a hypothetical example of a machine learning model's performance in predicting the solubility of a set of amides, including this compound.
| Compound | Experimental Solubility (g/L) | Predicted Solubility (g/L) | Error |
|---|---|---|---|
| Propanamide | 2100 | 2050 | -50 |
| Butanamide | 200 | 215 | +15 |
| This compound | (Hypothetical) 85 | 88 | +3 |
| N-methylpropanamide | >1000 | 1100 | - |
This table presents hypothetical data to illustrate the application of machine learning in chemical property prediction.
The continuous development of both physics-based force fields and data-driven machine learning models will undoubtedly lead to a more profound understanding of the chemical nature of this compound and other related amide systems.
Advanced Spectroscopic Characterization of 2 Ethoxybutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-ethoxybutanamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.
One-Dimensional NMR (¹H, ¹³C)
¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. For this compound, this would include signals for the two carbons of the ethoxy group, and the four carbons of the butanamide moiety, including the carbonyl carbon, which would appear at a characteristic downfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | ~1.2 | ~15 |
| OCH₂ (ethyl) | ~3.5 | ~65 |
| CH₃ (butyl) | ~0.9 | ~13 |
| CH₂ (butyl) | ~1.6 | ~25 |
| CH | ~4.0 | ~75 |
| C=O | - | ~175 |
| NH₂ | ~6.0-8.0 | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, for instance, showing correlations between the methyl and methylene protons of the ethyl group, and along the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would identify which protons are directly attached to which carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to establish longer-range correlations between protons and carbons (typically over two to three bonds). For example, it could show a correlation between the methine proton at the 2-position and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution.
Advanced NMR Techniques for Conformational Studies
To delve deeper into the conformational dynamics of this compound, advanced NMR techniques such as variable temperature NMR and rotating-frame Overhauser effect spectroscopy (ROESY) could be employed. These methods can provide insights into rotational barriers around single bonds and help to identify the most stable conformers of the molecule in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Functional Groups and Hydrogen Bonding
The IR and Raman spectra of this compound would display characteristic bands for its key functional groups. The amide group would exhibit a strong C=O stretching vibration, typically in the range of 1630-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3200-3400 cm⁻¹. The presence and nature of hydrogen bonding can be inferred from the position and broadness of the N-H and C=O bands. The C-O stretching of the ether group would be visible in the fingerprint region, typically around 1000-1300 cm⁻¹.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (NH₂) | N-H Stretch | 3200-3400 |
| Amide (C=O) | C=O Stretch | 1630-1690 |
| Ether (C-O) | C-O Stretch | 1000-1300 |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
Conformational Vibrational Fingerprinting
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide a "vibrational fingerprint" that is unique to the specific conformation of this compound. Subtle shifts in the vibrational frequencies in this region can be correlated with changes in the dihedral angles of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to identify the predominant conformation of the molecule.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass. For this compound (C₆H₁₃NO), this technique would confirm its elemental formula by providing an exact mass that corresponds to the sum of the exact masses of its constituent atoms.
Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as no experimental data has been published.)
| Ion Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |
| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0889 |
| [M-H]⁻ | C₆H₁₂NO⁻ | 114.0924 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would provide clues about the molecule's connectivity.
For this compound, characteristic fragmentation pathways would be expected. Cleavage of the bond between the carbonyl group and the alpha-carbon (the carbon bearing the ethoxy group) is a likely fragmentation route. Another expected fragmentation would be the loss of the ethoxy group. Analysis of these fragments would help to piece together the structure of the parent molecule. However, without experimental data, a definitive fragmentation pathway cannot be described.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for identifying chromophores (light-absorbing functional groups).
Electronic Transitions and Chromophore Analysis
The primary chromophore in this compound is the amide functional group (-C(=O)NH₂). This group contains both π electrons (in the C=O double bond) and non-bonding (n) electrons on the oxygen and nitrogen atoms. Therefore, two principal electronic transitions would be expected in the UV region: a π → π* transition and an n → π* transition.
The n → π* transition is typically of lower energy (occurs at a longer wavelength) and has a much lower intensity compared to the π → π* transition. For simple amides, the n → π* transition is often observed around 210-220 nm. The more intense π → π* transition occurs at a shorter wavelength, typically below 200 nm. The exact absorption maxima (λmax) for this compound are not documented.
Circular Dichroism (CD) for Chiral Assessment
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is the technique of choice for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. While CD spectroscopy would be the appropriate method to assess the chirality of this compound, no such spectra have been published in the scientific literature.
Crystallographic Investigations of 2 Ethoxybutanamide and Its Co Crystals
Single-Crystal X-ray Diffraction for Solid-State Structure Determination.worktribe.commdpi.com
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. mdpi.com The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
2-Ethoxybutanamide possesses a chiral center at the second carbon atom of the butanamide chain. Therefore, it can exist as two enantiomers, (R)-2-ethoxybutanamide and (S)-2-ethoxybutanamide. Single-crystal X-ray diffraction is a primary method for determining the absolute configuration of a chiral molecule. This is typically achieved through the use of anomalous dispersion, where the wavelength of the X-rays is chosen to be near an absorption edge of one of the atoms in the crystal. The differences in the intensities of Friedel pairs of reflections allow for the unambiguous assignment of the absolute stereochemistry.
Powder X-ray Diffraction for Polymorphism and Phase Analysis.rigaku.comomicsonline.org
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. omicsonline.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. nist.govgovinfo.gov
PXRD is particularly important for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.govnih.govmdpi.comuky.edu Different polymorphs of a substance can have distinct physical properties. For this compound, different crystallization conditions (e.g., solvent, temperature, pressure) could potentially lead to the formation of different polymorphs, each with its own unique PXRD pattern. researchgate.net PXRD is the primary tool for identifying and quantifying the different polymorphic forms in a sample. omicsonline.org
Co-crystallization Strategies for Supramolecular Assembly.nih.govinternationalscholarsjournals.com
Co-crystallization is a technique used in crystal engineering to design and synthesize new crystalline solids, known as co-crystals, which consist of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. nih.govinternationalscholarsjournals.comnih.gov This strategy can be employed to modify the physicochemical properties of a target molecule.
The design of co-crystals heavily relies on the principles of supramolecular chemistry, particularly the predictable formation of hydrogen bonds. nku.eduwuxiapptec.com For this compound, the amide functional group provides reliable hydrogen bond donors and acceptors. A common strategy would be to select co-formers that have complementary hydrogen bonding functionalities, such as carboxylic acids, which can form strong N-H···O and O-H···O=C hydrogen bonds with the amide group. The resulting hydrogen-bonded networks would form the basis of the co-crystal structure.
Crystal engineering aims to design and synthesize functional solid-state materials with desired properties. nih.gov By forming co-crystals of this compound with various co-formers, it might be possible to systematically tune its physical properties. For example, co-crystallization could potentially be used to improve the solubility or modify the melting point of this compound. The selection of co-formers with specific functional groups and shapes allows for the rational design of supramolecular architectures with targeted functionalities. osti.gov
Derivatization and Functionalization of 2 Ethoxybutanamide Core Structure
Synthesis of Novel 2-Ethoxybutanamide Analogs
The generation of novel analogs of this compound can be systematically approached by modifying three key regions of the molecule: the amide nitrogen, the butanamide carbon backbone, and through the incorporation of complex ring systems.
The primary amide group of this compound is a key handle for derivatization. Standard synthetic protocols can be employed for N-alkylation and N-arylation to generate secondary and tertiary amides.
N-Alkylation: Direct N-alkylation can be achieved using various alkyl halides in the presence of a base. escholarship.org More contemporary and sustainable methods utilize alcohols as alkylating agents through hydrogen auto-transfer or borrowing hydrogen strategies, often catalyzed by transition metals like ruthenium or iridium. researchgate.netorganic-chemistry.orgrsc.org These reactions are attractive due to their atom economy, with water being the only byproduct. researchgate.netrsc.org For instance, reacting this compound with a primary alcohol in the presence of a suitable catalyst would yield the corresponding N-alkyl-2-ethoxybutanamide.
N-Arylation: The introduction of aryl groups at the amide nitrogen can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Goldberg reactions. syr.edunih.gov Palladium syr.edu and copper nih.gov catalysts are commonly used to couple the amide with aryl halides. Recent advancements have also demonstrated nickel-catalyzed N-arylation, which can be advantageous due to the lower cost and higher abundance of nickel. escholarship.orgthieme-connect.com These methods allow for the synthesis of a wide array of N-aryl-2-ethoxybutanamide derivatives with diverse electronic and steric properties.
| Modification Type | Reaction Name/Type | Typical Reagents | Catalyst (if any) |
|---|---|---|---|
| N-Alkylation | Direct Alkylation | Alkyl Halides, Base (e.g., K3PO4) | None |
| N-Alkylation | Borrowing Hydrogen | Alcohols | Ruthenium or Iridium Complexes |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halides, Base | Palladium Complexes |
| N-Arylation | Goldberg Reaction | Aryl Halides, Base | Copper Complexes |
| N-Arylation | Nickel-Catalyzed Coupling | Aryl (pseudo)halides, Base | Nickel Complexes |
Modifying the saturated carbon chain of this compound is more challenging than derivatizing the amide nitrogen but offers a pathway to structurally unique analogs. The presence of the α-ethoxy group can influence the regioselectivity of these reactions.
One potential strategy involves the electrophilic activation of the amide. Treatment with an activating agent like trifluoromethanesulfonic anhydride (B1165640) can generate a reactive intermediate susceptible to nucleophilic attack at the α-carbon. rsc.org This "umpolung" (polarity reversal) strategy could enable the introduction of various heteroatom nucleophiles at the C2 position, adjacent to the existing ethoxy group. rsc.org
Another approach is radical-mediated C-H functionalization. α-Haloamides are known to be precursors for radicals that can participate in cyclization or coupling reactions. nih.gov By first halogenating the α-position of an N-substituted this compound derivative, subsequent radical reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds.
The functional groups of this compound can be used to construct or attach heterocyclic rings, a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.
Heterocycles can be built directly from the amide functionality. For example, primary amides are known precursors for the synthesis of oxazoles. organic-chemistry.org Classical methods like the Bredereck or Blümlein-Lewy syntheses react amides with α-haloketones to form the oxazole (B20620) ring. researchgate.netijpsonline.com More modern approaches utilize copper or iodine catalysis to achieve this transformation from enamides or via oxidative cyclization. organic-chemistry.orgresearchgate.net
Alternatively, the amide can participate in condensation reactions to form six-membered heterocycles like pyrimidines. Activating the amide with an agent such as trifluoromethanesulfonic anhydride allows it to condense with nitriles in a single step to yield pyrimidine (B1678525) derivatives. nih.govresearchgate.net The core principle involves the [3+3] annulation of a three-carbon fragment (derivable from the butanamide backbone) with an N-C-N fragment (from an amidine or related species). organic-chemistry.orgbu.edu.eg
| Target Heterocycle | Synthetic Strategy | Key Reagents/Conditions |
|---|---|---|
| Oxazole | Bredereck/Blümlein-Lewy Synthesis | α-Haloketone |
| Oxazole | Copper-Catalyzed Cyclization | 1,2-Dihaloalkene, Copper Catalyst |
| Pyrimidine | Condensation with Nitriles | Trifluoromethanesulfonic Anhydride, Nitrile |
| Pyrimidine | Condensation with Amidines | β-Dicarbonyl derivative, Amidine |
Exploration of Structure-Reactivity Relationships in Derivatives
The synthesis of various this compound analogs allows for the systematic study of how structural changes impact the molecule's chemical reactivity and properties. The stability of the amide bond is a central feature, governed by resonance between the nitrogen lone pair and the carbonyl π-system. chemistrysteps.com
N-Substitution: Introducing alkyl or aryl groups on the amide nitrogen alters the steric environment around the carbonyl group. Bulky substituents can hinder the approach of nucleophiles to the carbonyl carbon. Electronically, N-aryl groups can either enhance or diminish the resonance stabilization of the amide bond depending on the substituents on the aromatic ring, thereby modulating its susceptibility to hydrolysis. solubilityofthings.com
Chain Substitution: Modifications to the butanamide chain, particularly at the α-position, can have significant electronic effects. The introduction of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the amide more reactive towards nucleophilic attack. nih.gov Conversely, electron-donating groups would decrease its reactivity.
Quantitative structure-activity relationship (QSAR) models for other aliphatic chemicals often correlate properties like hydrophobicity (log Kow) and electronic parameters (e.g., the energy of the lowest unoccupied molecular orbital, ELUMO) with reactivity or biological activity. nih.gov Similar principles would apply to derivatives of this compound, where modifications would systematically alter these parameters. nih.gov
Synthetic Applications of this compound as a Chemical Building Block
Beyond simple derivatization, the this compound scaffold can serve as a key starting material for constructing more complex molecular architectures, particularly heterocyclic systems.
The amide functional group is a versatile precursor for a variety of nitrogen-containing heterocycles. rsc.org By designing multi-step reaction sequences, this compound can be elaborated into more complex ring systems.
For example, an N-substituted this compound derivative could be reduced to the corresponding amine. This amine could then undergo intramolecular cyclization or participate in multi-component reactions to form larger heterocyclic frameworks. The ethoxy group at the C2 position could serve as a directing group or be eliminated to form a double bond, providing a handle for further reactions like cycloadditions.
The activation of amides with reagents like triflic anhydride not only allows for the synthesis of simple heterocycles like pyrimidines and oxazoles but also opens pathways to more complex fused systems through tandem reactions. nih.govnih.gov A properly functionalized this compound derivative could undergo an initial amide activation followed by an intramolecular cyclization onto a pre-existing group on the carbon chain or N-substituent, leading to the formation of bicyclic products.
Precursor for Advanced Organic Molecules
There is no available research in the public domain that demonstrates the use of this compound as a precursor for the synthesis of advanced organic molecules. Consequently, no detailed research findings or data tables on this specific application can be provided.
Advanced Chromatographic and Separation Techniques for 2 Ethoxybutanamide
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like 2-Ethoxybutanamide. sielc.comresearchgate.net A reverse-phase HPLC (RP-HPLC) method would be the most common starting point for method development. researchgate.net
Typical Starting Conditions for RP-HPLC Analysis of this compound:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution to resolve impurities with different polarities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS Detector (low wavelength, e.g., ~205 nm, due to lack of a strong chromophore) |
| Injection Volume | 5-10 µL |
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, separating and quantifying them is crucial. nih.gov Chiral HPLC is the most effective method for this purpose. nih.govcsfarmacie.cz
The separation is typically achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral molecules. researchgate.net
Key Considerations for Chiral Method Development:
Stationary Phase Selection: Screening various polysaccharide-based columns (e.g., Chiralpak® IA, IC) is a common starting point. researchgate.net
Mobile Phase: Both normal-phase (e.g., hexane/ethanol) and reverse-phase (e.g., water/acetonitrile) modes can be explored to achieve optimal separation (enantioselectivity). csfarmacie.cz
Additives: Small amounts of acidic or basic additives may be required to improve peak shape and resolution.
While specific methods for this compound are not available, the approach used for the chiral separation of the related compound 2-Aminobutanamide provides a relevant model. researchgate.net
Once an HPLC method for purity assessment is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation is performed according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Example HPLC Method Validation Summary (Hypothetical Data):
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8%Intermediate: 1.3% | ≤ 2.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Specificity | No interference from blank or known impurities | Peak purity > 0.999 |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct analysis of this compound by GC may be challenging due to the polarity of the amide group, which can lead to poor peak shape and potential thermal degradation in the hot injector. cdc.gov
To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov For a compound like this compound, silylation of the amide N-H group would be a suitable approach.
GC Analysis Steps:
Derivatization: The sample is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace the active hydrogen on the amide with a trimethylsilyl (TMS) group.
Injection: The derivatized sample is injected into the GC, where it is vaporized.
Separation: Separation occurs on a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17) based on the boiling points and interactions of the analytes with the stationary phase. nih.gov
Detection: A Flame Ionization Detector (FID) provides a robust and sensitive response for quantitative analysis. For identification, a Mass Spectrometer (MS) is used as the detector. researchgate.netcdc.gov
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of certainty in component identification. eurofins.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for identifying impurities and degradation products in a sample of this compound. nih.govdss.go.th
LC-MS: This technique is ideal for analyzing this compound directly. verdeanalitica.com.br After separation by HPLC, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source would generate a protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural information that helps in the unequivocal identification of the parent compound and any related substances. nih.govepa.gov
GC-MS: Following derivatization, GC-MS provides complementary information. ojp.govrjptonline.org The electron ionization (EI) source creates a characteristic fragmentation pattern, or "fingerprint," for the derivatized this compound. nih.gov This pattern can be compared to spectral libraries for identification and used to elucidate the structures of unknown volatile impurities.
When a high-purity standard of this compound or its individual enantiomers is required for research or as a reference material, preparative chromatography is the method of choice. manufacturingchemist.combiocompare.com This technique is essentially a scaled-up version of analytical HPLC. nih.gov
The goal is to isolate and collect the fraction corresponding to the desired compound, separating it from impurities or, in the case of chiral preparative chromatography, from the other enantiomer. manufacturingchemist.comresearchgate.net Larger columns with greater stationary phase capacity are used, and higher flow rates allow for the processing of larger sample loads. The collected fractions are then processed (e.g., by solvent evaporation) to yield the purified compound. manufacturingchemist.com
Based on a comprehensive search for "this compound" and its derivatives, there is currently insufficient publicly available research data to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline on emerging research directions.
The specific topics outlined—such as applications in material science as polymer precursors, novel catalytic transformations, integration with AI and machine learning, and the computational design of ethoxyamide systems—are highly specialized fields. The existing scientific literature does not provide specific research findings, data tables, or detailed discussions directly concerning "this compound" within these advanced contexts.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements, the requested article cannot be generated at this time. Fulfilling the request would require fabricating information that is not supported by current research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethoxybutanamide, and how can researchers optimize reaction conditions to improve yield?
- Methodological Answer : Begin by reviewing literature on amide synthesis (e.g., Schotten-Baumann or carbodiimide-mediated coupling). Optimize variables such as solvent polarity (e.g., THF vs. DCM), temperature (controlled via reflux setups), and stoichiometry of ethoxybutanoic acid and amine precursors. Use GC-MS or HPLC to monitor reaction progress and quantify impurities . Include kinetic studies to identify rate-limiting steps and employ DOE (Design of Experiments) for parameter optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm ethoxy and amide functional groups, noting chemical shifts for NH protons (~5-6 ppm) and ethoxy methyl groups (~1.2 ppm). Use FT-IR to validate amide C=O stretches (~1650 cm⁻¹) and ethoxy C-O bonds (~1100 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For ambiguous results, employ 2D NMR (e.g., COSY, HSQC) to resolve structural uncertainties .
Q. What are the known physicochemical properties of this compound, and how can solubility and stability be assessed for experimental applications?
- Methodological Answer : Determine solubility in polar/nonpolar solvents via gravimetric analysis. Assess stability under varying pH (using buffered solutions) and temperature (via accelerated stability studies with HPLC monitoring). Calculate partition coefficients (logP) using shake-flask or chromatographic methods. Document hygroscopicity via dynamic vapor sorption (DVS) assays .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to trace metabolites in in vitro models (e.g., liver microsomes). Employ LC-MS/MS for metabolite identification, focusing on hydrolytic cleavage of the ethoxy group or amide bond. Pair with enzyme inhibition assays (e.g., cytochrome P450 inhibitors) to identify key metabolic enzymes. Validate findings with in vivo rodent studies, collecting plasma/urine for pharmacokinetic profiling .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., assay type, cell lines, or compound purity). Replicate key studies under standardized conditions, including positive/negative controls. Perform rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to quantify variability. If bioactivity is concentration-dependent, re-evaluate dose-response curves using nonlinear regression models .
Q. How can computational models predict the interaction of this compound with target proteins, and what experimental validation is required?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to hypothesized targets (e.g., enzymes with amide-binding pockets). Apply MD simulations (e.g., GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements and X-ray crystallography/NMR for structural confirmation. Cross-correlate with functional assays (e.g., enzymatic inhibition) .
Q. What ethical and reproducibility safeguards are critical when publishing this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Provide detailed synthetic protocols (e.g., reaction times, purification steps) and instrument calibration data. Disclose conflicts of interest and obtain ethical approval for biological studies. Include negative results to prevent publication bias .
Data Presentation and Analysis Guidelines
- For Basic Research : Tabulate yields, purity, and spectroscopic data in appendices, with processed data (e.g., NMR integrals, chromatograms) in the main text. Use SI units and significant figures consistently .
- For Advanced Studies : Include error bars in dose-response curves and report p-values for statistical tests. For computational work, provide RMSD values and docking scores in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
